molecular formula C21H17BrN2O4 B12458534 Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate

Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate

Cat. No.: B12458534
M. Wt: 441.3 g/mol
InChI Key: NFERIJCCSWZZFP-UHFFFAOYSA-N
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Description

Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate is a complex organic compound characterized by the presence of a bromophenoxy group, a phenylcarbonyl group, and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is followed by the reaction of 4-bromophenol with benzyl chloride to yield 4-(bromophenoxy)methylbenzene.

    Coupling with Phenylcarbonyl Hydrazine: The bromophenoxy intermediate is then reacted with phenylcarbonyl hydrazine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodophenoxy derivatives.

Scientific Research Applications

Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The phenylcarbonyl and hydrazinecarboxylate moieties can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate can be compared with similar compounds such as:

    Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate: Similar in structure but contains a thiophene ring.

    Methyl 4-(4-(4-bromophenoxy)phenyl)-2,4-dioxobutanoate: Contains a dioxobutanoate moiety instead of a hydrazinecarboxylate group.

    4-(4-Bromophenoxy)phenylhydrazine: Lacks the carbonyl and ester functionalities present in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17BrN2O4

Molecular Weight

441.3 g/mol

IUPAC Name

phenyl N-[[4-[(4-bromophenoxy)methyl]benzoyl]amino]carbamate

InChI

InChI=1S/C21H17BrN2O4/c22-17-10-12-18(13-11-17)27-14-15-6-8-16(9-7-15)20(25)23-24-21(26)28-19-4-2-1-3-5-19/h1-13H,14H2,(H,23,25)(H,24,26)

InChI Key

NFERIJCCSWZZFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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